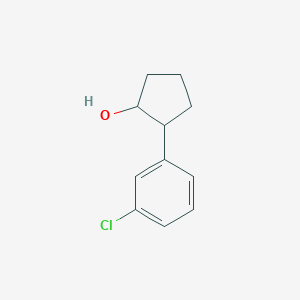
2-(3-Chlorophenyl)cyclopentan-1-ol
Overview
Description
“2-(3-Chlorophenyl)cyclopentan-1-ol” is a chemical compound with the CAS Number: 91552-36-2 . It has a molecular weight of 196.68 and its IUPAC name is 2-(3-chlorophenyl)cyclopentanol .
Molecular Structure Analysis
The InChI code for “2-(3-Chlorophenyl)cyclopentan-1-ol” is 1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)cyclopentan-1-ol” is a liquid at room temperature . It has a molecular weight of 196.68 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not well documented in the available resources.Scientific Research Applications
Organocatalytic Reactions
An organocatalytic cascade Michael addition-cyclization reaction involving cyclopentane-1,2-dione and substituted (E)-2-oxobut-3-enoates has been developed, leading to the creation of two stereocenters and giving bicyclic hemiacetals. This reaction includes a 2-chlorophenyl-substituted (E)-2-oxobut-3-enoate, demonstrating pseudo-atropisomerism due to the hindered rotation of the phenyl ring (Preegel et al., 2015).
Isostere for Carboxylic Acid
Cyclopentane-1,3-diones, including cyclopentane-1,2-dione derivatives, exhibit pK(a) values in the range of carboxylic acids, making them effective substitutes for the carboxylic acid functional group. This was demonstrated in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Cyclialkylations and Rearrangements
Studies on the cyclialkylation of arylpentanols, including compounds related to 2-(3-chlorophenyl)cyclopentan-1-ol, have shown complex pathways involving Et, i-Pr, and Ph migrations. These studies contribute to a better understanding of cyclialkylations and the influences of different substituents (Fathi et al., 2002).
Photochemical Applications
Research on the photochemical generation and methanol trapping of localized 1,3 and 1,4 singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl shows the potential of cyclopentane derivatives in photochemical studies (Abe et al., 1998).
Potential Bio-Isostere of Carboxylic Acid
Evaluating cyclopentane-1,2-diones as potential surrogates for the carboxylic acid functional group, these derivatives have been found to be potent TP receptor antagonists, indicating their utility as bio-isosteres (Ballatore et al., 2014).
Safety And Hazards
The safety information for “2-(3-Chlorophenyl)cyclopentan-1-ol” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3-chlorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWMSMUZCFGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)cyclopentan-1-ol | |
CAS RN |
91552-36-2 | |
| Record name | 2-(3-chlorophenyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



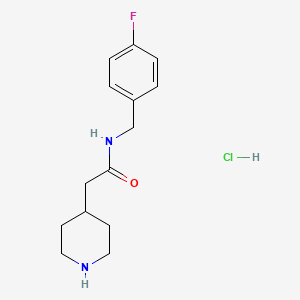
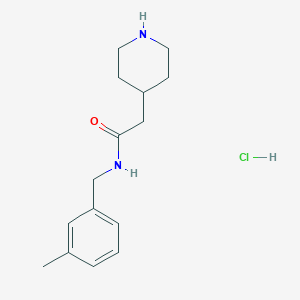
![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
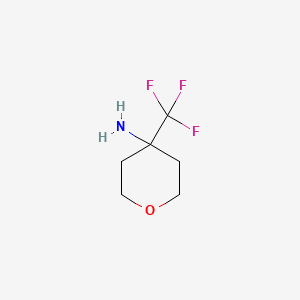
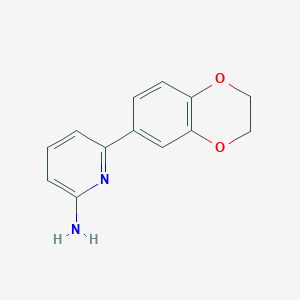
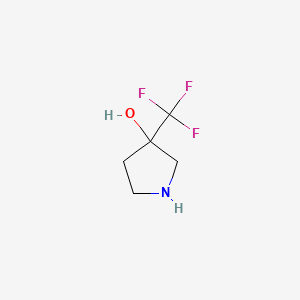
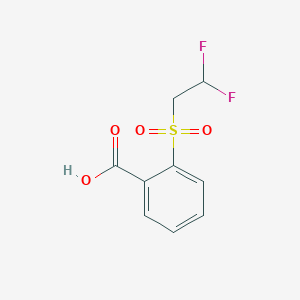
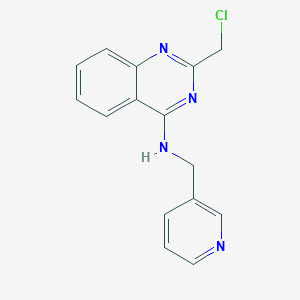
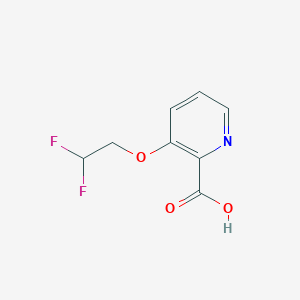
![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
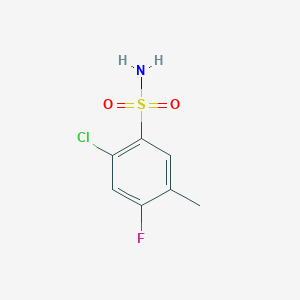
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)